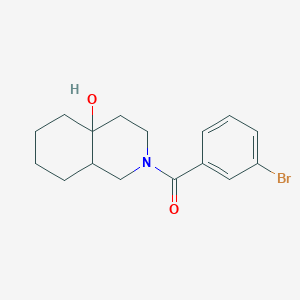
(3-bromophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-bromophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone, also known as BRD-9424, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
(3-bromophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone works by inhibiting the activity of a protein called bromodomain-containing protein 4 (BRD4), which plays a role in the regulation of gene expression. By inhibiting BRD4, (3-bromophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone prevents the expression of genes that are necessary for cancer cell growth and survival.
Biochemical and Physiological Effects
In addition to its anti-cancer properties, (3-bromophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone has been found to have anti-inflammatory effects. It has been shown to inhibit the production of cytokines, which are proteins that play a role in the immune response. This suggests that (3-bromophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone may have potential therapeutic applications in inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (3-bromophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone in lab experiments is its specificity for BRD4. This makes it a useful tool for studying the role of BRD4 in cancer and other diseases. However, one limitation is that it is not yet clear whether (3-bromophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone has any off-target effects that could affect the interpretation of experimental results.
Orientations Futures
There are several potential future directions for research on (3-bromophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone. One area of interest is the development of combination therapies that include (3-bromophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone and other anti-cancer drugs. Another area of interest is the investigation of the anti-inflammatory effects of (3-bromophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone in animal models of inflammatory diseases. Additionally, further studies are needed to determine the safety and efficacy of (3-bromophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone in humans.
Conclusion
(3-bromophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone is a chemical compound with potential therapeutic applications in cancer treatment and inflammatory diseases. Its specificity for BRD4 makes it a useful tool for studying the role of this protein in disease. However, further research is needed to fully understand the biochemical and physiological effects of (3-bromophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone and its potential for clinical use.
Méthodes De Synthèse
The synthesis of (3-bromophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone involves the reaction of 3-bromobenzaldehyde with octahydroisoquinoline in the presence of a base, followed by a reduction step using sodium borohydride. The final product is obtained through a cyclization reaction using trifluoroacetic acid.
Applications De Recherche Scientifique
(3-bromophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone has been found to have potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, specifically in breast cancer and acute myeloid leukemia. Additionally, it has been found to sensitize cancer cells to chemotherapy drugs, making it a promising candidate for combination therapy.
Propriétés
IUPAC Name |
(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-(3-bromophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO2/c17-14-6-3-4-12(10-14)15(19)18-9-8-16(20)7-2-1-5-13(16)11-18/h3-4,6,10,13,20H,1-2,5,7-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIMYYFNKNKBUAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CCN(CC2C1)C(=O)C3=CC(=CC=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-bromophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


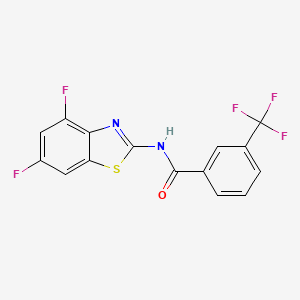

![5-(2,4-dichlorobenzyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2497936.png)
![9-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B2497938.png)
![[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-[1-(4-fluorophenyl)cyclopropyl]methanone](/img/structure/B2497939.png)
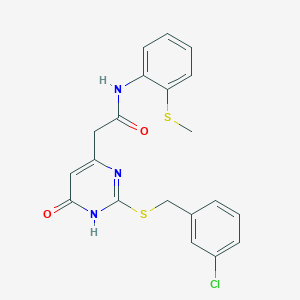
![ethyl 4-{[1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B2497943.png)
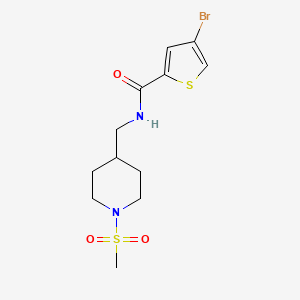
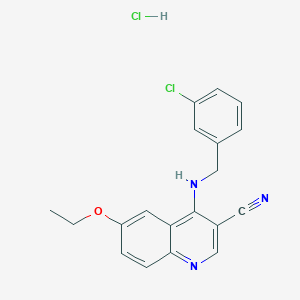
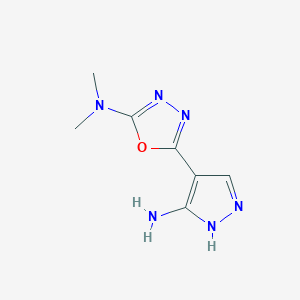

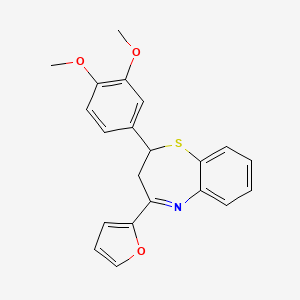
![N-[2-(hydroxymethyl)phenyl]furan-2-carboxamide](/img/structure/B2497952.png)